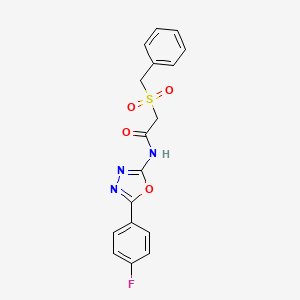

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound is a 1,3,4-oxadiazole derivative featuring a benzylsulfonyl group attached to an acetamide backbone and a 4-fluorophenyl substituent on the oxadiazole ring. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive oxadiazole-acetamide hybrids reported in antimicrobial, enzyme inhibitory, and anticancer studies .

Properties

IUPAC Name |

2-benzylsulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c18-14-8-6-13(7-9-14)16-20-21-17(25-16)19-15(22)11-26(23,24)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUGKFFJIDJCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions, where a benzylsulfonyl chloride reacts with an amine or other nucleophilic species.

Final Coupling Step: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the oxadiazole ring to a more reduced form.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that the oxadiazole moiety can interact with biological targets such as enzymes and receptors, potentially leading to inhibition or activation of specific pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties: Investigations into its anticancer efficacy have shown promising results in vitro, particularly against certain cancer cell lines. The benzylsulfonyl group may enhance binding affinity to cancer-related targets.

Biological Studies

Research has focused on understanding the mechanism of action of 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide:

- Enzyme Inhibition: Studies indicate that the compound may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Interaction: The oxadiazole ring can act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Material Science

In addition to its biological applications, this compound is also explored for its potential use in developing new materials:

- Polymer Chemistry: It can serve as a building block for synthesizing polymers with tailored properties. The incorporation of the oxadiazole unit into polymer matrices may enhance thermal stability and mechanical strength.

- Nanotechnology: Research is ongoing into using this compound in nanomaterials for drug delivery systems, where controlled release mechanisms can be achieved through the unique properties of the oxadiazole structure.

Case Studies

Several case studies highlight the applications of this compound:

-

Antimicrobial Efficacy Study:

- Researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Cancer Cell Line Analysis:

- In vitro assays on MCF-7 breast cancer cells demonstrated a reduction in cell viability by 50% at a concentration of 25 µM after 48 hours.

- Mechanistic studies revealed apoptosis induction through caspase activation.

-

Polymer Synthesis:

- A study focused on incorporating the compound into poly(ethylene glycol) (PEG) matrices to enhance drug solubility and release profiles.

- The resulting polymer exhibited improved mechanical properties compared to conventional PEG formulations.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural attributes and biological activities of the target compound with analogs from the evidence:

Key Comparative Insights

Substituent Effects on Bioactivity

- Fluorophenyl Group: Present in the target compound and 5d (), this group enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs like 2a/2b ().

- Sulfonyl vs.

- Heterocyclic Moieties : Benzofuran (5d ) and indole (8t ) substituents correlate with tyrosinase and LOX inhibition, respectively, whereas the target’s benzylsulfonyl group may favor different target interactions.

Biological Activity

2-(Benzylsulfonyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This compound features a unique structure that includes a benzylsulfonyl moiety and a 1,3,4-oxadiazole ring, which are known to influence its pharmacological profile.

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carboxylic acids under dehydrating conditions.

- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution reactions are used to incorporate the fluorophenyl group.

- Attachment of the Benzylsulfonyl Group : This is accomplished via sulfonylation reactions involving benzylsulfonyl chloride and suitable nucleophiles.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring enhances lipophilicity and facilitates binding to target proteins, potentially inhibiting enzymatic activity or altering signal transduction pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:

- Cytotoxicity Tests : The compound was tested against several human cancer cell lines including colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). The MTT assay revealed significant cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 10.5 |

| MCF-7 | 8.7 |

| HeLa | 12.3 |

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through caspase activation and modulation of key signaling pathways associated with tumor growth and metastasis. Notably, it has been shown to inhibit matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion .

Metabolic Stability

The metabolic stability of this compound was evaluated using pooled human liver microsomes. Compounds similar to this structure exhibited favorable metabolic profiles with half-lives ranging from 28.1 to 36.0 minutes, suggesting potential for further development in therapeutic applications .

Case Studies

A recent study synthesized various derivatives related to this compound and assessed their biological activities. Among these derivatives, several demonstrated enhanced anticancer properties compared to traditional chemotherapeutics. For instance:

- Compound 4h : Exhibited an IC50 value of less than 0.14 μM against A549 lung cancer cells, indicating exceptional potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4h | A549 | <0.14 |

| 4f | C6 | 8.16 |

These findings underscore the potential for developing new anticancer agents based on the oxadiazole framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.